Picraline

Description

Properties

IUPAC Name |

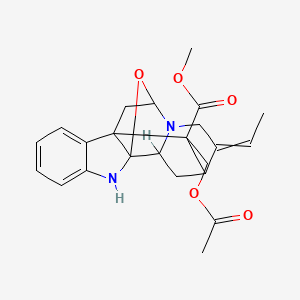

methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTJMQCRVFWNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Picraline mechanism of action in neuronal cells

An In-depth Technical Guide on the Mechanism of Action of Picraline and Related Alkaloids in Neuronal Cells

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The seeds of Picralima nitida, a tree native to West Africa, have a long history of use in traditional medicine for treating pain, fever, and other ailments. The pharmacological effects of these seeds are attributed to a complex mixture of monoterpenoid indole alkaloids. While the term "this compound" refers to one of these specific alkaloids, it is often used more broadly in reference to the active constituents of the plant. Among these, akuammine is the most abundant and, consequently, one of the most extensively studied.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, akuammine, and other key alkaloids from P. nitida in neuronal cells, focusing on their interaction with opioid receptors and the subsequent downstream signaling cascades.

Primary Molecular Targets: Opioid Receptors

Initial broad screening of the major alkaloids from P. nitida, including this compound, akuammine, pseudoakuammigine, and akuammicine, against a panel of over 40 central nervous system receptors revealed that their primary targets are the opioid receptors.[2][3][4] These alkaloids exhibit varying affinities and selectivities for the three main opioid receptor subtypes: mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR).

Quantitative Data: Opioid Receptor Binding Affinities

The binding affinities of several key alkaloids for the human opioid receptors have been determined through radioligand binding assays. The data, presented as inhibitor constant (Ki) values, are summarized in Table 1. Lower Ki values indicate higher binding affinity.

| Alkaloid | µ-Opioid (Ki, µM) | δ-Opioid (Ki, µM) | κ-Opioid (Ki, µM) | Reference |

| This compound | >10 | >10 | >10 | [2][3] |

| Akuammine | 0.5 | >10 | >10 | [5] |

| Akuammidine | 0.6 | 2.4 | 8.6 | [5] |

| Pseudoakuammigine | >10 | >10 | 4.8 | [2][3] |

| Akuammicine | 1.1 | 1.6 | 0.2 | [5] |

Note: Data are compiled from studies using membranes from cells expressing human opioid receptors. Absolute values may vary slightly between different experimental setups.

The data indicate that akuammidine and akuammine show a preference for the µ-opioid receptor, while akuammicine displays the highest affinity for the κ-opioid receptor.[5] this compound itself shows very low affinity for all three receptor subtypes.[2][3]

Functional Activity at Opioid Receptors

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately reducing neuronal excitability. The functional activity of P. nitida alkaloids has been characterized using several in vitro assays.

G-Protein Activation and cAMP Inhibition

The ability of these alkaloids to activate G-protein signaling is assessed through [³⁵S]GTPγS binding assays and by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production. The results, presented as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal efficacy), are summarized in Table 2.

| Alkaloid | Assay | Receptor | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |

| Akuammine | cAMP | µ-Opioid | 5.2 | 87 | [2][3] |

| Akuammidine | cAMP | µ-Opioid | 2.6 | 98 | [2][3] |

| Pseudoakuammigine | cAMP | µ-Opioid | 3.5 | 87 | [2][3] |

| Akuammicine | cAMP | κ-Opioid | 0.04 | 108 | [2][3] |

Efficacy (Eₘₐₓ) is typically expressed relative to a standard full agonist for the respective receptor.

These results confirm that akuammine, akuammidine, and pseudoakuammigine are agonists at the µ-opioid receptor, while akuammicine is a potent full agonist at the κ-opioid receptor.[2][3] In contrast to its agonist activity, one study identified akuammine as a µ-opioid receptor antagonist in an isolated tissue bioassay, highlighting the complexity of its pharmacology.[5]

Biased Agonism and β-Arrestin Recruitment

Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process mediates receptor desensitization and internalization, and can also initiate a separate wave of G-protein-independent signaling. Ligands that preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment) are known as "biased agonists." G-protein bias at the µ-opioid receptor has been proposed as a strategy to develop safer analgesics with reduced side effects like respiratory depression and tolerance.[6]

Studies on the primary µ-opioid receptor agonists from P. nitida show that they do not significantly promote the recruitment of β-arrestin 2, even at high concentrations.[2][3][7] This suggests that akuammine and its related alkaloids are G-protein biased agonists at the µ-opioid receptor .

Downstream Signaling Pathways in Neuronal Cells

The activation of Gi/o-coupled opioid receptors by alkaloids like akuammine triggers a cascade of intracellular events that collectively reduce neuronal activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and isolation of Picraline alkaloids

An In-depth Technical Guide to the Natural Sources and Isolation of Picraline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of this compound alkaloids. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. The guide includes detailed experimental protocols, quantitative data, and visualizations of key processes to facilitate a deeper understanding of the subject matter.

Introduction to this compound Alkaloids

This compound is a monoterpenoid indole alkaloid (MIA) that, along with a group of structurally related compounds, is of significant interest due to its diverse pharmacological activities. These alkaloids are primarily found in plant species belonging to the Apocynaceae family. Their complex structures and biological activities have made them a focal point for natural product chemists and pharmacologists.

Natural Sources of this compound Alkaloids

The primary natural sources of this compound and its related alkaloids are plants from the Picralima and Alstonia genera.

Picralima nitida (Akuamma Tree)

The seeds of the West African tree Picralima nitida, commonly known as the Akuamma tree, are the most prominent source of this compound and a rich mixture of other indole alkaloids.[1][2][3][4] The major alkaloids found in P. nitida seeds include akuammine, pseudo-akuammigine, akuammicine, and akuammiline.[1][2][3][5] Akuammine is the most abundant, constituting approximately 0.56% of the dried seed powder.[6] While the seeds are the primary source, the fruit rind and stem bark also contain these alkaloids.[7]

Alstonia Species

Several species of the Alstonia genus are also known to produce this compound and related alkaloids.

-

Alstonia scholaris : Commonly known as the Devil's tree, its leaves and bark contain this compound and other indole alkaloids.[8][9][10][11][12][13][14][15][16]

-

Alstonia macrophylla : The leaves of this species have been identified as a source of this compound-type alkaloids.[17]

Quantitative Data on Alkaloid Content

The concentration of specific alkaloids can vary depending on the plant part, geographical location, and harvesting time. The following table summarizes available quantitative data.

| Alkaloid | Plant Source | Plant Part | Concentration/Activity | Reference |

| Akuammine | Picralima nitida | Seeds | 0.56% of dried powder | [6] |

| Alkaloid Extract | Picralima nitida | Fruits | IC50 of 0.01-0.9 µg/ml against Plasmodium falciparum | [7] |

Isolation and Purification Methodologies

The isolation of this compound alkaloids from their natural sources involves multi-step processes that leverage the physicochemical properties of these compounds. Modern chromatographic techniques have proven to be highly effective in obtaining high-purity isolates.

General Extraction Principles

Most isolation protocols begin with the extraction of the dried and powdered plant material using an organic solvent, typically methanol or ethanol.[8][10] The crude extract is then subjected to an acid-base liquid-liquid partitioning to separate the basic alkaloids from other plant constituents. The acidic aqueous layer containing the protonated alkaloids is then basified, and the free-base alkaloids are extracted back into an organic solvent.

Experimental Protocol: Isolation from Picralima nitida Seeds using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This method has been successfully employed for the large-scale separation of alkaloids from P. nitida seeds, yielding high-purity compounds.[1][2][3][18]

1. Extraction:

- Powdered P. nitida seeds are defatted with hexanes.

- The defatted powder is then exhaustively extracted with methanol.

- The methanol extract is concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

- The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl).

- The acidic solution is washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic components.

- The aqueous layer is basified to a high pH (e.g., pH 10-11 with NH4OH).

- The basic aqueous layer is then extracted with dichloromethane to obtain the crude alkaloid fraction.

3. pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC):

- Solvent System: A biphasic solvent system is prepared. A common system consists of methyl tert-butyl ether (MTBE) and water.

- Stationary Phase: The organic phase is used as the stationary phase.

- Mobile Phase: The aqueous phase, containing a specific concentration of an acid (e.g., HCl), is used as the mobile phase.

- Sample Loading: The crude alkaloid fraction is dissolved in the stationary phase.

- Elution: The mobile phase is pumped through the CCC coil, creating a pH gradient that separates the alkaloids based on their pKa values and partition coefficients.

- Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify the pure alkaloids.

Experimental Protocol: Isolation from Alstonia scholaris Leaves

This protocol outlines a typical procedure for the isolation of indole alkaloids from A. scholaris leaves.[8]

1. Extraction:

- Dried and powdered leaves of A. scholaris are extracted with methanol at room temperature.

- The solvent is evaporated in vacuo to obtain the crude methanol extract.

2. Acid-Base Partitioning:

- The extract is dissolved in a dilute acid solution (e.g., 0.3% HCl).

- The acidic solution is partitioned with ethyl acetate to remove non-alkaloidal compounds.

- The acidic aqueous layer is then basified with a weak base (e.g., 5% ammonia solution) to pH 9-10.

- The basified solution is repeatedly partitioned with ethyl acetate to extract the crude alkaloid mixture.

3. Chromatographic Purification:

- The crude alkaloid extract is subjected to silica gel column chromatography.

- Elution is performed with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

- Fractions are collected and further purified by preparative TLC or HPLC to yield pure alkaloids.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a simplified representation of the biosynthetic pathway.

Caption: General workflow for the isolation of this compound alkaloids.

Caption: Simplified biosynthetic pathway leading to this compound alkaloids.

Conclusion

The natural products of Picralima nitida and Alstonia species represent a rich source of this compound and related alkaloids with significant therapeutic potential. The development of advanced isolation techniques, such as pH-zone-refining countercurrent chromatography, has enabled the efficient purification of these complex molecules, paving the way for further pharmacological investigation and drug development. This guide provides a foundational understanding of the natural sourcing and isolation of this compound alkaloids to support ongoing and future research in this promising area.

References

- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - Journal of Natural Products - Figshare [figshare.com]

- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picralima - Wikipedia [en.wikipedia.org]

- 5. One moment, please... [emergentresearch.org]

- 6. Akuammine - Wikipedia [en.wikipedia.org]

- 7. US5290553A - Alkaloids of picralima nitida used for treatment of protozoal diseases - Google Patents [patents.google.com]

- 8. Monoterpenoid Indole Alkaloids from Inadequately Dried Leaves of Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New indole alkaloids from the bark of Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phcogrev.com [phcogrev.com]

- 14. Picralinal--a key alkaloid of picralima group from Alstonia scholaris R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Picraline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Picraline, an indole alkaloid isolated from plants of the Alstonia genus. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Note on Nomenclature: The data presented herein is primarily associated with the compound identified as "Picralstonine" in the cited literature. Picralstonine is considered to be synonymous with or a closely related structural isomer of this compound. For clarity and accuracy, the name used in the original source will be maintained in the data presentation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (Picralstonine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Picralstonine (300 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 3.61 | d | 4.59 |

| 5α | 4.84 | m | |

| 5β | 3.01 | d | 15.6 |

| 6α | 2.44 | m | |

| 6β | 2.22 | m | |

| 9 | 7.51 | d | 7.5 |

| 10 | 7.12 | t | 7.5 |

| 11 | 7.26 | t | 7.5 |

| 12 | 7.46 | d | 7.5 |

| 14α | 2.76 | dd | 13.75, 4.34 |

| 14β | 2.16 | m | |

| 15 | 3.27 | m | |

| 17 | 2.44 | d | 6.94 |

| 18 | 5.40 | dd | 6.94, 4.5 |

| 20α | 3.10 | d | 17.61 |

| 20β | 3.77 | dm | 17.61 |

| OCH₃ | 3.72 | s | |

| NH | 8.05 | s |

Data sourced from Atta-ur-Rahman et al. (1987).

Table 2: ¹³C NMR Spectroscopic Data for Picralstonine (75 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 2 | 136.2 |

| 3 | 52.1 |

| 5 | 53.7 |

| 6 | 35.1 |

| 7 | 109.8 |

| 8 | 128.1 |

| 9 | 118.2 |

| 10 | 119.7 |

| 11 | 121.8 |

| 12 | 110.9 |

| 13 | 136.2 |

| 14 | 26.0 |

| 15 | 35.1 |

| 16 | 109.8 |

| 17 | 45.9 |

| 18 | 124.9 |

| 19 | 130.1 |

| 20 | 45.9 |

| 21 | 53.7 |

| C=O | 170.5 |

| OCH₃ | 52.1 |

Data sourced from Atta-ur-Rahman et al. (1987).

Infrared (IR) Spectroscopy

-

~3431 cm⁻¹: N-H stretching vibration of the indole ring.

-

~1735 cm⁻¹ and ~1718 cm⁻¹: C=O stretching vibrations, indicative of ester and/or ketone functional groups.

Mass Spectrometry (MS)

Detailed mass spectral data and fragmentation patterns for Picralstonine are not explicitly provided in the readily available literature. However, based on the structure of related indole alkaloids, the molecular ion peak (M+) would be expected, followed by fragmentation patterns characteristic of the indole nucleus and the specific side chains. Common fragmentation would likely involve the loss of the methoxycarbonyl group and cleavages within the complex ring system.

Experimental Protocols

The following protocols are generalized from methods described for the isolation and spectroscopic analysis of alkaloids from Alstonia scholaris.

Isolation of this compound (Picralstonine)

A general workflow for the isolation of alkaloids from Alstonia scholaris is depicted below.

NMR Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified alkaloid are dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR: Standard acquisition parameters are used. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.0 ppm).

Infrared (IR) Spectroscopic Analysis

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometric (MS) Analysis

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS), is used.

-

Ionization: Electron Impact (EI) is a common ionization method for this class of compounds.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Logical Relationships in Spectroscopic Analysis

The process of structure elucidation using spectroscopic data follows a logical progression, as illustrated below.

Elucidating the Stereochemistry of Picraline: A Technical Guide

Disclaimer: A comprehensive, publicly available document detailing the complete stereochemical elucidation of the indole alkaloid Picraline is not readily accessible. Therefore, this technical guide outlines the established and rigorous methodologies that would be employed to determine the stereochemistry of a complex natural product like this compound, using it as a representative case study. The data presented herein is hypothetical and for illustrative purposes to guide researchers, scientists, and drug development professionals.

Introduction

This compound is a complex indole alkaloid with multiple stereocenters, making the determination of its precise three-dimensional structure a critical aspect of its chemical and pharmacological characterization. The elucidation of its stereochemistry involves a multi-faceted approach, beginning with the determination of its relative stereochemistry, which defines the spatial arrangement of substituents relative to each other within the molecule. This is followed by the assignment of the absolute configuration, which unequivocally defines the orientation of these substituents in three-dimensional space.[1] This guide details the key experimental protocols and data analysis workflows integral to this process.

Determination of Relative Stereochemistry via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative stereochemistry of a molecule in solution.[2][3][4][5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to first assign all proton (¹H) and carbon (¹³C) signals and then to deduce the spatial proximity of various protons.

Key NMR Experiments:

-

¹H and ¹³C NMR: Provide fundamental information about the chemical environment of each proton and carbon atom.

-

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons, crucial for assembling the carbon skeleton.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining relative stereochemistry. They identify protons that are close in space, irrespective of their bonding connectivity. The intensity of a NOESY/ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

Hypothetical NMR Data for this compound

The following table summarizes hypothetical ¹H and ¹³C NMR data for this compound, along with key NOESY correlations that would be instrumental in defining its relative stereochemistry.

| Position | δ¹³C (ppm) | δ¹H (ppm, mult., J in Hz) | Key NOESY Correlations |

| 2 | 105.2 | 6.50 (s) | H-6a |

| 3 | 55.8 | 3.85 (d, 7.5) | H-14a, H-5b |

| 5 | 52.1 | 2.90 (dd, 14.0, 4.5), 2.65 (m) | H-3, H-6a, H-16 |

| 6 | 21.5 | 2.10 (m), 1.95 (m) | H-5a, H-7 |

| 7 | 68.4 | 4.50 (t, 6.0) | H-6b, H-15 |

| ... | ... | ... | ... |

| 15 | 78.9 | 4.10 (d, 8.0) | H-7, H-16 |

| 16 | 60.3 | 3.20 (m) | H-5a, H-15, H-20 |

| 20 | 45.1 | 2.80 (q, 7.0) | H-16, H-21 |

| 21 | 12.5 | 1.10 (t, 7.0) | H-20 |

This data is purely illustrative.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

Data Acquisition: Acquire a suite of 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY) on a high-field NMR spectrometer (≥500 MHz). For the NOESY experiment, a mixing time of 300-800 ms is typically employed to observe key spatial correlations.

-

Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Analyze the spectra to assign all proton and carbon signals and to identify through-space NOESY/ROESY correlations. These correlations are then used to build a 3D model of the molecule and establish the relative configuration of its stereocenters.

Determination of Absolute Configuration

Once the relative stereochemistry is established, the next critical step is to determine the absolute configuration. This can be achieved through several methods, with X-ray crystallography and chiroptical methods being the most definitive.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule.[6][7][8][9][10] This technique requires the formation of a high-quality single crystal of the natural product or a suitable derivative containing a heavy atom.

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 10.123, 15.456, 18.789 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | 0.035 |

| Flack parameter | 0.02(3) |

This data is purely illustrative. A Flack parameter close to zero for a known chirality of the heavy atom confirms the absolute configuration of the entire molecule.[9]

-

Crystallization: Grow single crystals of this compound or a suitable heavy-atom derivative (e.g., a salt with a chiral acid or a brominated derivative). This is often achieved by slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

-

Absolute Configuration Determination: For non-centrosymmetric space groups, the absolute configuration can be determined by anomalous dispersion effects, typically by calculating the Flack parameter.

Chiroptical Methods

Chiroptical techniques, such as optical rotation and circular dichroism (CD), measure the differential interaction of a chiral molecule with left and right circularly polarized light.[11][12][13][14] These experimental data can be compared with data from quantum chemical calculations to assign the absolute configuration.

The specific rotation of a chiral molecule is a fundamental physical property. The sign and magnitude of the rotation can be used to distinguish between enantiomers.

| Compound | Specific Rotation [α]²⁰D |

| Natural (+)-Picraline | +128° (c 0.5, CHCl₃) |

| Synthetic (-)-Picraline | -126° (c 0.5, CHCl₃) |

This data is purely illustrative.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be determined.

Experimental Protocol: Chiroptical Measurements and Computational Analysis

-

Optical Rotation: Dissolve a precisely weighed sample of this compound in a suitable solvent at a known concentration. Measure the optical rotation using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm).

-

Circular Dichroism: Record the CD spectrum of a dilute solution of this compound over a suitable wavelength range.

-

Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the optical rotation and CD spectrum for one enantiomer of this compound.

-

Comparison and Assignment: Compare the experimental chiroptical data with the calculated data. A match between the signs of the experimental and calculated optical rotation and the overall shape of the CD spectra allows for the confident assignment of the absolute configuration.

Visualization of Logical Workflows

The following diagrams illustrate the logical flow for the elucidation of this compound's stereochemistry.

Caption: Workflow for determining the relative stereochemistry of this compound.

References

- 1. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 8. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiroptical methods in the stereochemical analysis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Chiroptical Spectroscopic Studies and Methods for Natural Products and Small Synthetic Molecules [ir.vanderbilt.edu]

- 14. search.library.nyu.edu [search.library.nyu.edu]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of picraline and structurally related indole alkaloids, primarily isolated from the seeds of Picralima nitida (Akuamma). The focus is on their interactions with opioid receptors and other notable biological targets. This document summarizes key quantitative data, details the experimental protocols used for their characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound and Related Indole Alkaloids

Indole alkaloids from Picralima nitida, including this compound, akuammine, pseudo-akuammigine, and akuammicine, have garnered scientific interest due to their traditional use in West Africa for treating pain and fever.[1][2] Modern pharmacological studies have revealed that these compounds primarily interact with the central nervous system, with a notable affinity for opioid receptors.[1][3] Their unique chemical scaffolds distinguish them from traditional opioids like morphine, offering potential avenues for the development of novel therapeutics with distinct pharmacological profiles.[2][4]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of key indole alkaloids at human opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Kᵢ) of Indole Alkaloids

| Alkaloid | µ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | Reference(s) |

| Akuammine | 330 | >10,000 | >10,000 | [5] |

| Pseudo-akuammigine | 540 | 490 | >10,000 | [5] |

| Akuammicine | 2,800 | 89 | >10,000 | [6][7] |

| This compound | >10,000 | 3,100 | >10,000 | [8] |

| Akuammidine | 600 | 8,600 | 2,400 | [9] |

Table 2: Functional Activity (EC₅₀) of Indole Alkaloids at Opioid Receptors

| Alkaloid | Receptor | Assay Type | Potency (EC₅₀, nM) | Efficacy (% of Standard Agonist) | Reference(s) |

| Akuammine | µ-Opioid | cAMP Inhibition | 2,600 | Agonist | [10] |

| Pseudo-akuammigine | µ-Opioid | cAMP Inhibition | 5,200 | Agonist | [4] |

| Akuammicine | κ-Opioid | cAMP Inhibition | 240 | Agonist | [6][7] |

| Akuammicine | κ-Opioid | β-Arrestin Recruitment | 39,000 | Partial Agonist | [11] |

Note: Some studies have reported akuammine as a µ-opioid receptor antagonist.[9]

In Vivo Pharmacological Effects

Table 3: In Vivo Analgesic and Anti-inflammatory Activity

| Alkaloid | Animal Model | Assay | Route of Admin. | Effective Dose | Observed Effect | Reference(s) |

| Pseudo-akuammigine | Rat | Carrageenan-induced paw edema | p.o. | 1.0 - 50 mg/kg | Dose-dependent reduction in paw swelling | [12] |

| Pseudo-akuammigine | Rat | Tail flick | - | ED₅₀ = 10 µM | Increased pain threshold, antagonized by naloxone | [12] |

| Akuammine | Mouse | Tail flick & Hot plate | s.c. | 3 - 60 mg/kg | Minimal antinociceptive effects | [10] |

Detailed Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound and related alkaloids.

Alkaloid Isolation: pH-Zone-Refining Countercurrent Chromatography

This technique is used for the preparative separation of alkaloids from crude extracts.[13][14]

-

Principle: This method separates organic acids and bases based on their pKa values and hydrophobicity. A two-phase solvent system is employed, with a retainer (an acid or a base) in the stationary phase and a displacer (a base or an acid) in the mobile phase.[15]

-

Apparatus: A high-speed counter-current chromatography centrifuge with a multilayer coil separation column.

-

Solvent System: A typical system for alkaloid separation consists of methyl tert-butyl ether (MTBE) and water. Triethylamine is added to the organic stationary phase as a retainer, and hydrochloric acid is added to the aqueous mobile phase as a displacer.[14]

-

Procedure:

-

The crude alkaloid extract is dissolved in a mixture of the two solvent phases.

-

The column is filled with the stationary phase.

-

The sample solution is injected into the column.

-

The mobile phase is pumped through the column, creating a pH gradient that elutes the alkaloids as sharp, successive zones according to their pKa and partition coefficients.

-

Fractions are collected and analyzed by HPLC to determine purity.

-

In Vitro Assays

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.[6][16]

-

Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptors) for binding to receptors in a cell membrane preparation.

-

Materials:

-

Cell membranes expressing the human opioid receptor of interest (µ, κ, or δ).

-

Radioligand (e.g., [³H]DAMGO for µ, [³H]U69,593 for κ).

-

Test compounds at various concentrations.

-

Binding buffer.

-

Non-specific binding control (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

This assay measures the inhibition of cyclic AMP production, a hallmark of Gᵢ/ₒ-coupled receptor activation.[3][17]

-

Principle: A genetically engineered luciferase biosensor's light output increases upon binding to cAMP. Activation of Gᵢ/ₒ-coupled receptors (like opioid receptors) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP and thus a reduction in light output.

-

Materials:

-

HEK293 cells co-transfected with the opioid receptor of interest and the pGloSensor™-22F cAMP plasmid.

-

GloSensor™ cAMP Reagent.

-

Test compounds.

-

Forskolin (to stimulate cAMP production).

-

-

Procedure:

-

Pre-equilibrate the transfected cells with the GloSensor™ cAMP Reagent for approximately 2 hours.

-

Add the test compounds at various concentrations.

-

Stimulate cAMP production with forskolin.

-

Measure luminescence using a luminometer. A decrease in luminescence relative to the forskolin-only control indicates Gᵢ/ₒ activation.

-

Determine the EC₅₀ value from the dose-response curve.

-

This assay measures the recruitment of β-arrestin to an activated GPCR.[4][18]

-

Principle: This assay uses enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger enzyme fragment (Enzyme Acceptor). Upon receptor activation and β-arrestin recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[19][20]

-

Materials:

-

PathHunter® cell line co-expressing the tagged GPCR and tagged β-arrestin.

-

Test compounds.

-

PathHunter® Detection Reagents.

-

-

Procedure:

-

Plate the PathHunter® cells in an assay plate and incubate.

-

Add the test compounds at various concentrations and incubate to stimulate the receptor.

-

Add the detection reagents.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal.

-

Determine the EC₅₀ value from the dose-response curve.

-

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation of alkaloids by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. revvity.com [revvity.com]

- 17. GloSensor™ cAMP Assay Protocol [promega.jp]

- 18. 4.3. β-. Arrestin Assay [bio-protocol.org]

- 19. cosmobio.co.jp [cosmobio.co.jp]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

In Silico Prediction of Picraline's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline, a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, has been traditionally used for various medicinal purposes, including as an anti-inflammatory and analgesic agent. However, its precise molecular mechanisms of action remain largely unelucidated. This technical guide provides a comprehensive overview of an in silico approach to predict the biological targets of this compound, offering valuable insights for further experimental validation and drug discovery efforts. By leveraging publicly available cheminformatics tools and databases, we present a systematic workflow to identify and prioritize potential protein targets of this natural product. The methodologies, predicted targets, and associated signaling pathways are detailed herein, providing a foundational roadmap for researchers interested in the pharmacology of this compound and related alkaloids.

Introduction

The identification of the biological targets of small molecules is a critical step in the drug discovery and development process. Traditional methods for target identification can be time-consuming and resource-intensive. In silico target prediction, also known as target fishing or reverse screening, has emerged as a powerful and cost-effective computational approach to hypothesize the protein targets of a bioactive compound. These methods utilize the principle of chemical similarity, positing that structurally similar molecules are likely to bind to similar protein targets.

This guide focuses on the application of in silico methodologies to predict the biological targets of this compound (also known as Picrinine), an akuammiline alkaloid found in species such as Alstonia scholaris. This plant has a rich history in traditional medicine for treating a variety of ailments, suggesting a diverse pharmacological profile for its constituent compounds. By predicting the potential targets of this compound, we can gain a deeper understanding of its molecular basis of action and identify new avenues for therapeutic development.

Methodologies: An In Silico Target Prediction Workflow

The prediction of this compound's biological targets was conducted using a systematic workflow that integrates chemical structure information with publicly accessible target prediction web servers and bioactivity databases.

Chemical Structure Acquisition

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound was obtained from the PubChem database (CID 46229104).

SMILES: CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC

In Silico Target Prediction

The SMILES string of this compound was used as input for the SwissTargetPrediction web server, a freely accessible tool for predicting the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known active compounds. The prediction was performed against the Homo sapiens proteome.

Analysis of Predicted Targets

The output from SwissTargetPrediction provides a ranked list of potential targets with an associated probability score. The top-ranked targets were further investigated to understand their biological function, tissue distribution, and involvement in signaling pathways using information from publicly available databases such as UniProt, KEGG (Kyoto Encyclopedia of Genes and Genomes), and GeneCards.

Experimental Data Mining

To correlate the in silico predictions with existing experimental evidence, the PubChem BioAssay and ChEMBL databases were queried using this compound's identifiers (PubChem CID: 46229104, ChEMBL ID: CHEMBL590510). This search aimed to identify any reported biological activities of this compound that could support the predicted targets.

Visualization of Workflows and Pathways

The overall workflow of the in silico target prediction process and the key signaling pathways associated with the high-priority predicted targets were visualized using Graphviz (DOT language).

Results: Predicted Biological Targets of this compound

The in silico target prediction for this compound using SwissTargetPrediction yielded a list of potential protein targets. The top 15 predicted targets with the highest probability are summarized in Table 1.

| Target Name | Uniprot ID | Target Class | Probability |

| Prostaglandin G/H synthase 2 | P35354 | Enzyme | 0.133 |

| Prostaglandin G/H synthase 1 | P23219 | Enzyme | 0.133 |

| Cannabinoid receptor 1 | P21554 | G-protein coupled receptor | 0.067 |

| Cannabinoid receptor 2 | P34972 | G-protein coupled receptor | 0.067 |

| Fatty acid amide hydrolase 1 | O00519 | Enzyme | 0.067 |

| Prostaglandin E synthase 2 | Q15185 | Enzyme | 0.067 |

| Carbonic anhydrase II | P00918 | Enzyme | 0.044 |

| Carbonic anhydrase IV | P22748 | Enzyme | 0.044 |

| Carbonic anhydrase IX | Q16790 | Enzyme | 0.044 |

| Carbonic anhydrase XII | O43570 | Enzyme | 0.044 |

| Serotonin N-acetyltransferase | Q16613 | Enzyme | 0.044 |

| Acetylcholinesterase | P22303 | Enzyme | 0.022 |

| Butyrylcholinesterase | P06276 | Enzyme | 0.022 |

| Cholinesterase | Not found | Enzyme | 0.022 |

| Monoamine oxidase B | P27338 | Enzyme | 0.022 |

| Table 1: Top 15 predicted biological targets of this compound from SwissTargetPrediction. |

Discussion of High-Priority Targets and Associated Pathways

Based on the prediction scores and the known anti-inflammatory and analgesic properties of plants containing this compound, the following targets and their associated signaling pathways are of high interest for further investigation.

Prostaglandin G/H Synthase 1 and 2 (COX-1 and COX-2)

The highest probability targets for this compound are COX-1 and COX-2, key enzymes in the arachidonic acid metabolism pathway that leads to the production of prostaglandins. Prostaglandins are potent inflammatory mediators, and inhibition of COX enzymes is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The prediction that this compound may target COX enzymes aligns well with the traditional use of Alstonia scholaris for treating inflammatory conditions.

Cannabinoid Receptors (CB1 and CB2)

The cannabinoid receptors CB1 and CB2 are part of the endocannabinoid system, which plays a crucial role in regulating pain, inflammation, and mood. CB1 is primarily expressed in the central nervous system, while CB2 is predominantly found in immune cells. Modulation of these receptors can have significant analgesic and anti-inflammatory effects. The prediction of this compound as a potential ligand for cannabinoid receptors suggests a possible mechanism for its reported pain-relieving properties.

Experimental Protocols for Target Validation

The in silico predictions presented in this guide provide a strong foundation for targeted experimental validation. The following are outlines of key experimental protocols that can be employed to confirm the predicted biological targets of this compound.

Enzyme Inhibition Assays

-

Objective: To determine if this compound can directly inhibit the enzymatic activity of predicted targets like COX-1, COX-2, and Fatty Acid Amide Hydrolase 1.

-

Methodology:

-

Recombinant human COX-1 and COX-2 enzymes are commercially available.

-

Enzyme activity is measured using a colorimetric or fluorometric assay that detects the production of prostaglandins.

-

This compound is pre-incubated with the enzyme at various concentrations.

-

The substrate (arachidonic acid) is added to initiate the reaction.

-

The reaction is monitored over time, and the rate of product formation is calculated.

-

The half-maximal inhibitory concentration (IC50) of this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Radioligand Binding Assays

-

Objective: To assess the binding affinity of this compound to predicted receptor targets such as the cannabinoid receptors (CB1 and CB2).

-

Methodology:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the CB1 or CB2 receptor gene) are prepared.

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]CP-55,940 for cannabinoid receptors) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The inhibition constant (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

This technical guide has outlined a systematic in silico approach for the prediction of the biological targets of this compound. The results from SwissTargetPrediction suggest that this compound may exert its pharmacological effects through the modulation of key proteins involved in inflammation and pain signaling, most notably COX-1, COX-2, and the cannabinoid receptors. These predictions are consistent with the traditional medicinal uses of plants from which this compound is isolated. The provided experimental protocols offer a clear path for the validation of these computational hypotheses. Further investigation into the interactions of this compound with these and other predicted targets will be crucial for a comprehensive understanding of its mechanism of action and for unlocking its full therapeutic potential.

Workflow Visualization

An In-depth Technical Guide to the Physical and Chemical Properties of Picraline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline is a naturally occurring indole alkaloid found in various plant species, notably from the family Apocynaceae. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities, and standard experimental methodologies for its analysis. The information is curated to support research, drug discovery, and development activities involving this compound.

Chemical and Physical Properties

This compound is a complex heterocyclic organic molecule. Its core structure and functional groups contribute to its distinct physicochemical characteristics.

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆N₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 410.5 g/mol | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| IUPAC Name | (16R)-17-(Acetoxy)-2α,5α-epoxy-1,2-dihydroakuammilan-16-carboxylic acid methyl ester | --INVALID-LINK-- |

Physicochemical Data

The following table summarizes key quantitative physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models and may vary from experimentally determined values.

| Property | Value | Method | Source |

| Melting Point | 160-162 °C | Predicted | --INVALID-LINK-- |

| Boiling Point | 548.0 ± 50.0 °C | Predicted | --INVALID-LINK-- |

| pKa | 3.89 ± 0.40 | Predicted | --INVALID-LINK-- |

Solubility

This compound exhibits solubility in a range of organic solvents, which is a critical consideration for its extraction, purification, and formulation.

| Solvent | Solubility | Source |

| Chloroform | Soluble | --INVALID-LINK-- |

| Dichloromethane | Soluble | --INVALID-LINK-- |

| Ethyl Acetate | Soluble | --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK-- |

| Acetone | Soluble | --INVALID-LINK-- |

Biological Activity and Signaling Pathways

This compound has been identified as a bioactive molecule with the potential to interact with multiple biological targets, suggesting a complex pharmacological profile.

Sodium-Glucose Cotransporter (SGLT) Inhibition

This compound and its derivatives have been reported to exhibit potent inhibitory activity against Sodium-Glucose Cotransporters (SGLTs). SGLTs are responsible for glucose reabsorption in the kidneys, and their inhibition is a therapeutic strategy for managing type 2 diabetes. The general signaling pathway for SGLT2 inhibitors involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.

Opioid Receptor Agonism

This compound has also been shown to target opioid receptors, exhibiting binding affinities for μ (mu), κ (kappa), and δ (delta) opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that mediate analgesia and other central nervous system effects. The binding of an agonist like this compound to these receptors initiates a downstream signaling cascade.

Binding Affinities (Ki):

-

μ-opioid receptor (μOR): 132 μM

-

κ-opioid receptor (κOR): 2.38 μM

-

δ-opioid receptor (δOR): 98.8 μM

The following diagram illustrates a generalized signaling pathway for opioid receptors. The specific downstream effects of this compound on each component of this pathway require further investigation.

Picraline: A Promising Scaffold for Sodium-Glucose Cotransporter (SGLT) Inhibitors in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline, a monoterpene indole alkaloid, has emerged as a compound of significant interest within the drug discovery landscape. Primarily found in plants of the Alstonia genus, such as Alstonia macrophylla, this natural product has demonstrated inhibitory activity against sodium-glucose cotransporters (SGLTs), positioning it as a potential lead compound for the development of novel therapeutics, particularly for metabolic diseases like type 2 diabetes. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its potential as a lead compound, its known biological activities, and detailed experimental protocols for its evaluation.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of this compound and its derivatives lies in their ability to inhibit SGLT1 and SGLT2. These transporters play crucial roles in glucose reabsorption in the kidneys (SGLT2) and intestines (SGLT1). Inhibition of SGLT2 leads to the excretion of excess glucose in the urine, thereby lowering blood glucose levels, a validated mechanism for the treatment of type 2 diabetes. SGLT1 inhibition, on the other hand, can delay glucose absorption in the gut.

While specific quantitative data for this compound's inhibitory activity against SGLT1 and SGLT2 is not yet widely available in peer-reviewed literature, studies on related this compound-type alkaloids isolated from Alstonia macrophylla have shown promising results, highlighting the potential of this chemical scaffold.

Quantitative Data on this compound-Type Alkaloids

The following table summarizes the inhibitory concentrations (IC50) of two this compound-type alkaloids, demonstrating the potential of this compound class as SGLT inhibitors. Further research is required to determine the specific IC50 values for this compound itself.

| Compound | Target | IC50 (µM) | Source |

| 10-methoxy-N(1)methylburnamine-17-O-veratrate | SGLT1 | 4.0 | [Not Available] |

| SGLT2 | 0.5 | [Not Available] | |

| Alstiphyllanine D | SGLT1 | 5.0 | [Not Available] |

| SGLT2 | 2.0 | [Not Available] |

Experimental Protocols

To facilitate further research into this compound and its derivatives, detailed protocols for assessing their inhibitory activity against SGLT1 and SGLT2 are provided below. These protocols are based on established methodologies in the field.

SGLT2 Inhibition Assay Protocol

This protocol describes a cell-based assay to determine the inhibitory activity of a test compound, such as this compound, on the human sodium-glucose cotransporter 2 (hSGLT2).

Materials:

-

HEK293 cells stably expressing hSGLT2

-

DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

-

96-well cell culture plates

-

Pre-incubation buffer: 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4

-

Uptake buffer: Pre-incubation buffer containing [14C]-α-methyl-D-glucopyranoside ([14C]-AMG) as the substrate

-

Wash buffer: Ice-cold pre-incubation buffer

-

Lysis buffer: 0.1% SDS in 0.1 N NaOH

-

Scintillation cocktail

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Culture: Culture HEK293-hSGLT2 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-incubation: The following day, wash the cells twice with pre-incubation buffer. Then, add 100 µL of pre-incubation buffer containing various concentrations of the test compound or vehicle (DMSO) to each well and incubate for 10-15 minutes at 37°C.

-

Uptake: Remove the pre-incubation buffer and add 50 µL of uptake buffer containing [14C]-AMG and the corresponding concentration of the test compound. Incubate for 1-2 hours at 37°C.

-

Washing: Terminate the uptake by aspirating the uptake buffer and washing the cells three times with 200 µL of ice-cold wash buffer.

-

Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

SGLT1 Inhibition Assay Protocol

This protocol outlines a method to assess the inhibitory effect of a compound on human SGLT1 (hSGLT1) activity.

Materials:

-

CHO or HEK293 cells stably expressing hSGLT1

-

Appropriate cell culture medium and supplements

-

96-well, clear-bottom, black-walled plates

-

Assay buffer: Krebs-Ringer-Henseleit (KRH) buffer (130 mM NaCl, 4.7 mM KCl, 1.25 mM CaCl2, 1.25 mM MgSO4, 1.25 mM KH2PO4, 10 mM HEPES, pH 7.4)

-

Fluorescent glucose analog (e.g., 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG))

-

Test compound (this compound)

-

Phlorizin (as a positive control)

Procedure:

-

Cell Seeding: Seed the hSGLT1-expressing cells into 96-well plates at an appropriate density and culture overnight.

-

Washing: On the day of the assay, wash the cells twice with assay buffer.

-

Compound Incubation: Add 50 µL of assay buffer containing the test compound at various concentrations to the wells. Include wells with vehicle control and a positive control (e.g., phlorizin). Incubate for 15-30 minutes at 37°C.

-

Substrate Addition: Add 50 µL of assay buffer containing 2-NBDG to each well to initiate the uptake.

-

Uptake Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination and Washing: Terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold assay buffer.

-

Fluorescence Measurement: After the final wash, add 100 µL of assay buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~465/540 nm for 2-NBDG).

-

Data Analysis: Subtract the background fluorescence from mock-transfected cells (if used). Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

While the direct impact of this compound on intracellular signaling pathways has not been elucidated, its action as an SGLT2 inhibitor suggests potential indirect effects on cellular metabolism and signaling. The following diagram illustrates a generalized pathway that could be influenced by SGLT2 inhibition. It is important to note that this is a hypothetical representation and requires experimental validation for this compound.

Caption: Hypothetical signaling pathway of SGLT2 inhibition.

The discovery and development of natural products like this compound as drug leads typically follow a structured workflow. The diagram below outlines a general experimental workflow for screening and characterizing such compounds.

Caption: General workflow for natural product drug discovery.

Future Directions and Conclusion

This compound presents a compelling starting point for the development of novel SGLT inhibitors. The existing data on related alkaloids strongly suggest that the this compound scaffold is a privileged structure for targeting these transporters. However, to fully realize its potential, further research is imperative.

Key areas for future investigation include:

-

Quantitative Bioactivity: Determining the specific IC50 values of this compound for SGLT1 and SGLT2 is a critical next step.

-

Mechanism of Action: Elucidating the precise binding mode of this compound to SGLT transporters will inform rational drug design and lead optimization efforts.

-

Signaling Pathway Analysis: Investigating the direct and indirect effects of this compound on intracellular signaling pathways will provide a more comprehensive understanding of its cellular effects.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of this compound derivatives are necessary to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

The Ethnobotany and Pharmacology of Picraline-Containing Plants: A Technical Guide for Researchers

An In-depth Exploration of Traditional Use, Pharmacological Activity, and Future Drug Development Potential

This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological properties, and scientific investigation of plants containing the indole alkaloid Picraline and its structural relatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The guide synthesizes traditional knowledge with modern scientific findings, offering detailed experimental protocols and insights into the mechanisms of action of this compound and related alkaloids.

Ethnobotanical Heritage of this compound-Containing Flora

The primary source of this compound and its associated alkaloids is the West African plant Picralima nitida, commonly known as Akuamma. Traditional medicine in countries like Ghana, Nigeria, and the Ivory Coast has long utilized various parts of this plant to treat a wide array of ailments. The seeds, in particular, are highly valued for their medicinal properties.

Other plants that have been reported to contain this compound or structurally similar alkaloids include species from the Alstonia and Rauvolfia genera.

Table 1: Ethnobotanical Uses of Plants Containing this compound and Related Alkaloids

| Plant Species | Common Name(s) | Part(s) Used | Traditional Ethnobotanical Uses |

| Picralima nitida | Akuamma | Seeds, Bark, Leaves, Roots, Fruit | Pain relief, Fever reduction, Anti-malarial, Treatment of gastrointestinal disorders (e.g., diarrhea, ulcers), Management of hypertension, Jaundice, Dysmenorrhea. |

| Alstonia macrophylla | Devil Tree, Hard Alstonia | Bark, Leaves | Management of pain (rheumatic pain, body aches, backache), Fever reduction, Treatment of respiratory issues (cough, asthma), Dysentery, As a general tonic. |

| Rauvolfia volkensii | Roots | While specific traditional uses for pain and inflammation are not extensively documented, other Rauvolfia species are used for snakebites, mental illness, hypertension, and gastrointestinal issues. |

Phytochemistry: The Alkaloid Profile

The therapeutic effects of these plants are largely attributed to their rich concentration of monoterpene indole alkaloids. While this compound is a key constituent, it is often found alongside a suite of structurally related compounds.

Table 2: Major Alkaloids in Picralima nitida

| Alkaloid | Reported Pharmacological Activity |

| This compound | Opioid receptor activity. |

| Akuammine | Analgesic, μ-opioid receptor agonist. |

| Akuammidine | Analgesic, μ-opioid receptor agonist. |

| Akuammicine | Potent κ-opioid receptor agonist. |

| Pseudo-akuammigine | Anti-inflammatory and analgesic actions. |

| Pericine |

Quantitative Data on this compound Content

Detailed quantitative analysis specifying the concentration of this compound (e.g., in mg/g) in various parts of Picralima nitida, Alstonia macrophylla, and Rauvolfia volkensii is not extensively available in publicly accessible literature. The total alkaloid content of Picralima nitida seeds is reported to be between 3.5% and 4.8%. One study on the combined seed and peel of P. nitida reported a total alkaloid concentration of 2.03%. Another analysis of the unripe fruit pulp indicated an alkaloid content of 8.72 mg/g. The principal alkaloids in the roots of Rauvolfia volkensii were found to be ajmaline (0.08%) and reserpiline (0.15%). Further research employing standardized analytical methods is required to establish a comprehensive quantitative profile of this compound across these and other plant species.

Pharmacological Activity and Mechanism of Action

Scientific investigations have largely validated the traditional uses of this compound-containing plants, particularly their analgesic and anti-inflammatory properties. The primary mechanism of action for the analgesic effects of several of these alkaloids, including this compound, involves their interaction with the endogenous opioid system.

Opioid Receptor Interaction

Alkaloids from Picralima nitida have been shown to bind to μ- (mu) and κ- (kappa) opioid receptors, which are key targets for pain modulation in the central nervous system.

-

μ-Opioid Receptor (MOR): Agonism at the MOR is the primary mechanism of action for traditional opioid analgesics like morphine. This interaction leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and nociceptive transmission.

-

κ-Opioid Receptor (KOR): Activation of the KOR also produces

Exploring the Biodiversity and Therapeutic Potential of Picraline-Producing Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biodiversity, biosynthesis, and analysis of picraline, an akuammiline-type monoterpenoid indole alkaloid. This compound and its structural analogs are of significant interest to the pharmaceutical industry due to their diverse biological activities, including the inhibition of sodium-glucose cotransporters (SGLT), which is a validated target for type 2 diabetes treatment. This document details the organisms known to produce this compound, presents available quantitative data, outlines detailed experimental protocols for its isolation and biological evaluation, and visualizes key biochemical and experimental pathways.

Biodiversity of this compound-Producing Organisms

This compound is a secondary metabolite found primarily within the Apocynaceae family, a large family of flowering plants. The alkaloid has been isolated from several genera, indicating a specific but distributed biosynthetic capacity. The primary organisms known to produce this compound and its close structural relatives, such as picrinine, are:

-

Genus Alstonia : This genus is a significant source of this compound-type alkaloids.

-

Alstonia scholaris : Commonly known as the "devil tree," the leaves of this plant are a well-documented source of picrinine and other related alkaloids. An alkaloidal extract of A. scholaris leaves has been developed as an investigational new drug and approved for clinical trials in China for treating chronic respiratory diseases.

-

Alstonia macrophylla : The leaves of this species also contain this compound and other ajmaline-type alkaloids that have demonstrated inhibitory activity against SGLT1 and SGLT2.

-

-

Genus Rauvolfia : This genus is known for producing a wide array of indole alkaloids.

-

Rauvolfia volkensii : The roots of this plant have been found to contain a complex mixture of alkaloids, including those from the akuammicine group, to which this compound belongs.

-

Rauvolfia oreogiton : This species also accumulates this compound-type alkaloids.

-

-

Genus Picralima :

-

Picralima nitida : The seeds of this West African tree are a rich source of various akuammiline alkaloids, including this compound. They have been traditionally used to treat malaria, pain, and gastrointestinal disorders.

-

Quantitative Data on Alkaloid Content

Specific quantitative data on the yield of this compound from various plant sources is sparsely reported in the available literature. However, studies on total alkaloid content and the yields of closely related compounds provide a valuable proxy for assessing the potential of these organisms as sources for isolation.

| Plant Species | Plant Part | Analyte | Method | Result | Reference |

| Alstonia scholaris | Leaves | Total Alkaloids | GC-MS | 3.61% of methanolic extract | |

| Picralima nitida | Seeds | Akuammicine | pH-Zone-Refining CCC | 145 mg from 1.2 g of DCM fraction | |

| Picralima nitida | Seeds | Pseudo-akuammigine | pH-Zone-Refining CCC | 130 mg from 1.2 g of DCM fraction | |

| Rauvolfia volkensii | Roots | Ajmaline | Gravimetric | 0.08% | |

| Rauvolfia volkensii | Roots | Reserpiline | Gravimetric | 0.15% |

Note: The data presented highlights the potential for significant alkaloid extraction from these species. Further research employing quantitative techniques such as HPLC-UV or LC-MS is required to determine the precise concentration of this compound in various plant tissues.

Biosynthesis of this compound

This compound belongs to the akuammiline class of monoterpenoid indole alkaloids (MIAs). The biosynthesis of these complex molecules is an intricate enzymatic process that originates from the precursor geissoschizine. While the exact terminal steps to this compound are not fully elucidated, the core pathway leading to the akuammiline skeleton is understood.

Caption: Biosynthetic pathway leading to the akuammiline alkaloid core.

Experimental Methodologies

This section provides detailed protocols for the isolation of this compound from plant material and for assessing its biological activity as an SGLT inhibitor.

Isolation of this compound via pH-Zone-Refining Countercurrent Chromatography (CCC)

This modern chromatographic technique is highly effective for separating alkaloids with high purity and yield by exploiting their differing pKa values.

a. Preparation of Crude Extract:

-

Grinding & Defatting: Air-dry the plant material (e.g., *Picralima nit

Methodological & Application

The Chemical Blueprint: A Detailed Look at the Total Synthesis of Picraline

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the methodologies for the total synthesis of Picraline, a complex Akuammiline alkaloid. This document provides detailed application notes, experimental protocols, and comparative data from two seminal syntheses, offering a roadmap for navigating this challenging synthetic landscape.

This compound, a structurally intricate member of the Akuammiline family of indole alkaloids, has captivated synthetic chemists due to its dense array of stereocenters and complex polycyclic framework. First isolated in 1965, its unique architecture, featuring a furoindoline core fused to a [3.3.1]-azabicyclic system, has presented a formidable challenge to synthetic organic chemists. This document outlines the successful total syntheses of this compound, providing a detailed examination of the strategic approaches and experimental methodologies developed by leading research groups.

Strategic Approaches to the this compound Core

Two landmark total syntheses of this compound have been reported, each employing a distinct and innovative strategy to conquer its molecular complexity. The first racemic total synthesis was accomplished by the Movassaghi group in 2014, followed by the first asymmetric total synthesis of (-)-picrinine by the Zhu group in 2021.

The Movassaghi Approach: A Racemic Total Synthesis

The Movassaghi synthesis is characterized by a concise assembly of the [3.3.1]-azabicyclic core, a pivotal Fischer indolization to construct the carbon framework, and a series of delicate late-stage transformations to complete the natural product.[1] This strategy provides a robust pathway to the racemic form of this compound.

The Zhu Approach: An Asymmetric Total Synthesis

The Zhu synthesis achieves the first asymmetric total synthesis of (-)-picrinine.[2] Key features of this enantioselective route include an efficient acid-promoted oxo-bridge ring-opening, a crucial Dauben-Michno oxidation, and a nickel-mediated reductive Heck reaction to forge the challenging [3.3.1]-azabicyclic core.[2]

Comparative Overview of Synthetic Parameters

The following table provides a high-level comparison of the two prominent total syntheses of this compound, highlighting key quantitative metrics.

| Parameter | Movassaghi Synthesis (2014) | Zhu Synthesis (2021) |

| Chirality | Racemic | Enantioselective |

| Longest Linear Sequence | 18 steps | Not explicitly stated |

| Overall Yield | Not explicitly stated | Not explicitly stated |

| Key Strategies | - Assembly of [3.3.1]-azabicyclic core- Fischer indolization- Late-stage functionalization | - Acid-promoted oxo-bridge ring-opening- Dauben-Michno oxidation- Ni-mediated reductive Heck reaction |

Experimental Protocols: Key Transformations

The following sections provide detailed experimental protocols for selected key reactions from the Movassaghi and Zhu syntheses. These protocols are intended to serve as a practical guide for researchers in the field.

Movassaghi Synthesis: Fischer Indolization

This crucial step forges the core indole structure of this compound.

Protocol:

-

To a solution of the tricyclic cyclopentene intermediate in a suitable solvent (e.g., acetic acid), add phenylhydrazine.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period.

-

Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution.

-

Extract the product with an organic solvent and purify by column chromatography to yield the pentacyclic indole product.

Zhu Synthesis: Nickel-Mediated Reductive Heck Reaction

This reaction is instrumental in constructing the [3.3.1]-azabicyclic core of (-)-picrinine.

Protocol:

-

In a glovebox, combine the vinyl iodide precursor, a nickel(II) catalyst (e.g., NiCl2(dme)), a ligand (e.g., a bipyridine derivative), and a reducing agent (e.g., manganese powder) in an anhydrous, deoxygenated solvent (e.g., DMF).

-

Stir the reaction mixture at a specific temperature (e.g., 60 °C) for the required duration.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired [3.3.1]-azabicyclic product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies employed by the Movassaghi and Zhu groups.

Caption: Retrosynthetic overview of the Movassaghi total synthesis of racemic this compound.

Caption: Key strategic steps in the asymmetric total synthesis of (-)-picrinine by Zhu and coworkers.

Conclusion